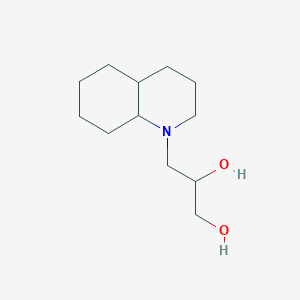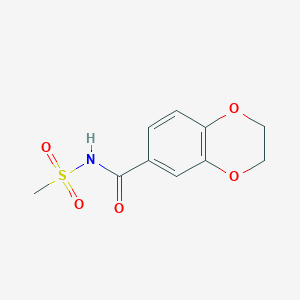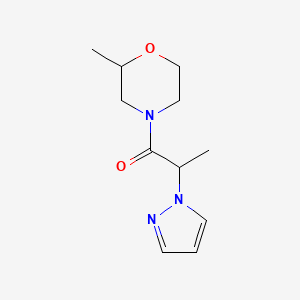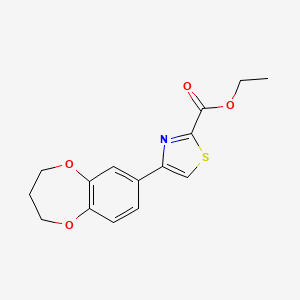
3-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)propane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)propane-1,2-diol is a synthetic compound that has been widely used in scientific research. It is also known as QND or quinpirole, and it belongs to the class of dopamine receptor agonists. This compound has been studied for its potential therapeutic applications in various diseases, including Parkinson's disease, schizophrenia, and drug addiction.
Mécanisme D'action
The mechanism of action of 3-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)propane-1,2-diol involves its binding to dopamine receptors in the brain. This compound has a high affinity for the D2 receptor subtype, and it can stimulate these receptors to produce a dopamine-like effect. This can lead to improved motor function in patients with Parkinson's disease, as well as potential therapeutic effects in other diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)propane-1,2-diol are primarily related to its stimulation of dopamine receptors in the brain. This can lead to increased dopamine release, which can improve motor function and potentially have other therapeutic effects. However, this compound can also have side effects, such as nausea, vomiting, and dizziness, which are related to its effects on dopamine receptors.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)propane-1,2-diol in lab experiments is its high affinity for dopamine receptors, particularly the D2 receptor subtype. This can make it a useful tool for studying the effects of dopamine receptor activation in various disease models. However, one limitation is its potential side effects, which can affect the interpretation of experimental results.
Orientations Futures
There are several future directions for research on 3-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)propane-1,2-diol. One area of interest is its potential use in the treatment of schizophrenia, as it has been shown to have antipsychotic effects in animal models. Another area of interest is its potential use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in animal models. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound, as well as its potential therapeutic applications in various diseases.
Méthodes De Synthèse
The synthesis of 3-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)propane-1,2-diol involves several steps. The first step is the condensation of 3,4-dihydroxybenzaldehyde with 2-pyrrolidinone to form 3-(3,4-dihydroxyphenyl)-2-pyrrolidinone. This intermediate is then reacted with 1,2-dibromoethane to form 3-(3,4-dihydroxyphenyl)-2-(2-bromoethyl)pyrrolidine. The final step involves the reduction of the bromoethyl group to form 3-(3,4-dihydroxyphenyl)-2-(ethylamino)pyrrolidine, which is then converted to 3-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)propane-1,2-diol.
Applications De Recherche Scientifique
3-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)propane-1,2-diol has been extensively studied for its potential therapeutic applications. It has been shown to be a potent agonist of dopamine receptors, particularly the D2 receptor subtype. This compound has been investigated for its potential use in the treatment of Parkinson's disease, as it can stimulate dopamine receptors in the brain and improve motor function in patients with this disease.
Propriétés
IUPAC Name |
3-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)propane-1,2-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2/c14-9-11(15)8-13-7-3-5-10-4-1-2-6-12(10)13/h10-12,14-15H,1-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPEOZMCQJPKHAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CCCN2CC(CO)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-1-[4-(1,3-thiazol-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B7570892.png)
![2-(difluoromethylsulfonyl)-N-[[2-(methoxymethyl)phenyl]methyl]aniline](/img/structure/B7570896.png)

![2-[(1-Phenylpyrazol-3-yl)methylamino]pyridine-3-carbonitrile](/img/structure/B7570903.png)

![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methylisoquinoline-4-carboxamide](/img/structure/B7570916.png)
![3-[4-(3-oxo-4H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzoic acid](/img/structure/B7570919.png)
![2-(4-fluorophenyl)-N-[2-(pyrazin-2-ylamino)ethyl]morpholine-4-carboxamide](/img/structure/B7570925.png)

![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-[(3-methoxyphenyl)methyl]piperidin-4-amine](/img/structure/B7570932.png)



